1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

CAS No.: 1249671-30-4

Cat. No.: VC3055430

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249671-30-4 |

|---|---|

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.2 g/mol |

| IUPAC Name | 1-(cyclopropylmethyl)-6-oxopyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H11NO3/c12-9-4-3-8(10(13)14)6-11(9)5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,13,14) |

| Standard InChI Key | LTNQIHHZIHXCBJ-UHFFFAOYSA-N |

| SMILES | C1CC1CN2C=C(C=CC2=O)C(=O)O |

| Canonical SMILES | C1CC1CN2C=C(C=CC2=O)C(=O)O |

Introduction

Chemical Identity and Structural Properties

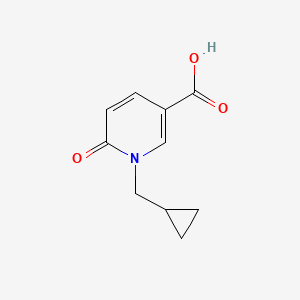

1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a synthetic organic compound characterized by a cyclopropylmethyl group attached to a dihydropyridine ring system featuring an oxo group at position 6 and a carboxylic acid functionality at position 3. This molecular architecture confers distinct chemical reactivity and potential biological activity to the compound.

Basic Chemical Information

The compound is precisely identified through several chemical identifiers as presented in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 1249671-30-4 |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.2 g/mol |

| IUPAC Name | 1-(cyclopropylmethyl)-6-oxopyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H11NO3/c12-9-4-3-8(10(13)14)6-11(9)5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,13,14) |

| Standard InChIKey | LTNQIHHZIHXCBJ-UHFFFAOYSA-N |

| SMILES | C1CC1CN2C=C(C=CC2=O)C(=O)O |

The structural composition features a cyclopropylmethyl group (C₄H₇) attached to the nitrogen atom of a 6-oxo-1,6-dihydropyridine system, with a carboxylic acid group positioned at carbon-3 of the pyridine ring. This arrangement creates a molecule with multiple functional groups that contribute to its chemical reactivity and potential for diverse interactions with biological systems.

Physical and Chemical Properties

The compound exhibits characteristic physical and chemical properties that are relevant to its handling, storage, and potential applications in chemical synthesis and biological research.

Physical Characteristics

1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is typically available as a powder. The compound's physical state at room temperature and standard pressure makes it amenable to conventional laboratory handling procedures. Although comprehensive experimental data on physical constants is limited in the literature, some key properties have been documented or predicted through computational methods.

Chemical Reactivity

The reactivity of this compound is dominated by three functional groups:

-

The carboxylic acid group, which can participate in esterification, amidation, and decarboxylation reactions

-

The cyclopropylmethyl substituent, which introduces structural rigidity and can undergo ring-opening reactions under specific conditions

-

The 6-oxo-dihydropyridine system, which contributes to the compound's potential hydrogen bonding interactions and electron distribution

These functional groups collectively determine the chemical behavior of the compound in various reaction systems and its potential interactions with biological targets.

| Manufacturer | Product Number | Purity | Package Size | Price (USD) |

|---|---|---|---|---|

| Crysdot | CD11316157 | 97% | 1g | $469 |

| A1 Biochem Labs | 6583807 | 95% | 2.5g | $1,100 |

This pricing data indicates a significant cost associated with high-purity samples of the compound, which is typical for specialized heterocyclic building blocks used in pharmaceutical research and advanced organic synthesis .

Supplier Information

The compound is available from several global suppliers, including:

-

Wuxi AppTec (China)

-

Birdo (Shanghai) Medical Technology Co., Ltd. (China)

-

Taizhou Nanfeng Pharmaceutical Research Institute (China)

-

Crysdot

The availability from multiple suppliers suggests ongoing interest in this compound for research applications, despite its relatively high cost per gram.

Applications and Research Significance

1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid exhibits diverse applications across several scientific domains, particularly in pharmaceutical research and organic synthesis.

Building Block in Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its unique structural features. The presence of multiple functional groups provides chemists with several potential sites for derivatization, making it useful in the development of compound libraries and structure-activity relationship studies.

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid belongs to a family of structurally related compounds that share common core features but differ in substituent patterns or positioning.

Structural Analogs

The following table compares the target compound with several structural analogs:

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | C₁₀H₁₁NO₃ | 193.2 g/mol | Reference compound |

| 1-Cyclopropyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | C₉H₉NO₃ | 179.18 g/mol | Lacks methylene bridge between cyclopropyl and nitrogen |

| 1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | C₁₀H₁₁NO₃ | 193.2 g/mol | Oxo group at position 2 instead of position 6 |

| 1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | C₁₂H₁₅NO₃ | 221.25 g/mol | Additional methyl groups at positions 4 and 6, oxo group at position 2 |

Structure-Property Relationships

The position of the oxo group (position 6 versus position 2) and the presence of additional substituents (such as methyl groups) can profoundly influence:

-

Solubility characteristics

-

pKa values for the carboxylic acid functionality

-

Hydrogen bonding capabilities

-

Conformational preferences

-

Potential interactions with biological targets

These structure-property relationships provide valuable insights for medicinal chemists exploring this chemical space for drug development applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume